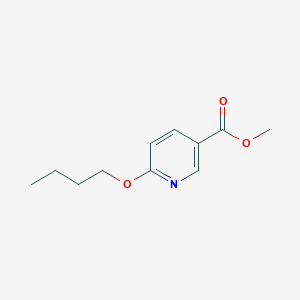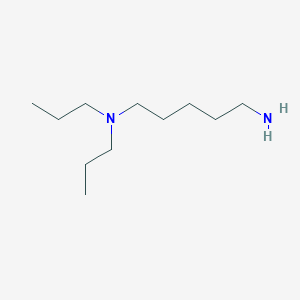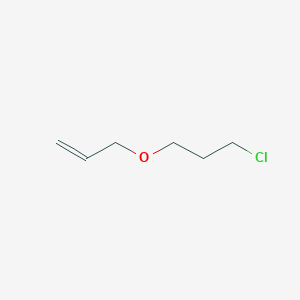![molecular formula C21H14Cl2N4O4S B12126132 3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid](/img/structure/B12126132.png)
3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its diverse biological activities, and a benzoic acid moiety, which is commonly found in many bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid typically involves multiple steps, including the formation of the quinoxaline core and the subsequent attachment of the benzoic acid moiety. One common synthetic route involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal.
Attachment of 2,5-Dichlorophenylsulfonyl Group: The 2,5-dichlorophenylsulfonyl group can be introduced through a sulfonylation reaction using 2,5-dichlorobenzenesulfonyl chloride.
Coupling with Benzoic Acid Moiety: The final step involves coupling the quinoxaline derivative with a benzoic acid derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline or benzoic acid derivatives.
Applications De Recherche Scientifique
3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide: Similar structure with an acetamide group instead of a benzoic acid moiety.
3-[(2,5-Dichlorophenyl)sulfonyl]-1-[(2-furylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Contains a pyrroloquinoxaline core instead of a quinoxaline core.
Uniqueness
3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid is unique due to its specific combination of a quinoxaline core and a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that may not be present in similar compounds.
Propriétés
Formule moléculaire |
C21H14Cl2N4O4S |
|---|---|
Poids moléculaire |
489.3 g/mol |
Nom IUPAC |
3-[[3-[(2,5-dichlorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C21H14Cl2N4O4S/c22-13-8-9-15(23)18(11-13)32(30,31)27-20-19(25-16-6-1-2-7-17(16)26-20)24-14-5-3-4-12(10-14)21(28)29/h1-11H,(H,24,25)(H,26,27)(H,28,29) |
Clé InChI |
ZBLPJMTTWRNYHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC4=CC=CC(=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12126050.png)
![2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126058.png)
![Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B12126065.png)


![2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126087.png)
![3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12126093.png)




![(5Z)-5-(3-bromobenzylidene)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126113.png)
![N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12126126.png)

